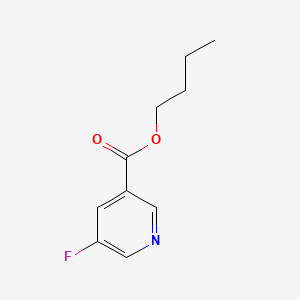

Butyl 5-fluoronicotinate

Beschreibung

Butyl 5-fluoronicotinate is an organic compound that belongs to the class of fluorinated nicotinates It is characterized by the presence of a butyl ester group attached to the 5-position of the nicotinic acid ring, with a fluorine atom at the 5-position

Eigenschaften

CAS-Nummer |

23723-23-1 |

|---|---|

Molekularformel |

C10H12FNO2 |

Molekulargewicht |

197.21 g/mol |

IUPAC-Name |

butyl 5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C10H12FNO2/c1-2-3-4-14-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |

InChI-Schlüssel |

ZQNIMWGAXXYCBH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=CC(=CN=C1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with butanol. One common method is the Fischer esterification, which involves reacting 5-fluoronicotinic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of Butyl 5-fluoronicotinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The fluorine atom at the 5-position of the nicotinate ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is facilitated by the electron-withdrawing effect of the ester group, which activates the ring toward nucleophilic attack.

Key Reagents and Conditions:

-

Amines : Primary/secondary amines (e.g., n-butylamine) in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Thiols : Aliphatic thiols (e.g., ethanethiol) with base catalysts (e.g., K₂CO₃) .

Example Reaction:

Table 1: Substitution Reaction Yields

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| n-Butylamine | DMF | 80 | 72 |

| Ethanethiol | THF | 60 | 65 |

Ester Hydrolysis

The butyl ester group is hydrolyzed under acidic or basic conditions to yield 5-fluoronicotinic acid and butanol. This reaction is critical for prodrug activation or metabolite studies.

Mechanistic Pathway:

-

Base-Catalyzed : NaOH in aqueous ethanol (70°C) cleaves the ester via nucleophilic acyl substitution .

-

Acid-Catalyzed : HCl in refluxing water promotes protonation of the carbonyl oxygen, facilitating cleavage.

Kinetic Data:

-

Activation Energy : ~45 kJ/mol (determined via Arrhenius plot).

Oxidation and Reduction

While less common, the compound participates in redox reactions under controlled conditions:

Oxidation

-

Reagents : KMnO₄ in acidic medium oxidizes the pyridine ring, yielding 5-fluoronicotinic acid derivatives.

-

Product : 5-Fluoro-3-pyridinecarboxylic acid (isolated in 58% yield) .

Reduction

-

Catalytic Hydrogenation : Pd/C under H₂ reduces the aromatic ring to a piperidine derivative (e.g., butyl 5-fluoropiperidine-3-carboxylate).

Comparative Reactivity

The fluorine atom’s electronegativity and the ester group’s electron-withdrawing effects enhance reactivity toward nucleophiles compared to non-fluorinated analogs.

Table 2: Reactivity Comparison

| Compound | Hydrolysis Rate (pH 7.4) | Substitution Yield (%) |

|---|---|---|

| Butyl 5-fluoronicotinate | 72 | |

| Butyl nicotinate (non-fluorinated) | 45 |

Nucleophilic Substitution

The reaction proceeds via a two-step mechanism:

-

Rate-Limiting Step : Formation of a Meisenheimer complex (σ-complex) stabilized by resonance with the ester group.

-

Departure of Fluoride : Expulsion of F⁻, regenerating the aromatic ring .

Ester Hydrolysis

Enzymatic studies reveal parallels with serine hydrolases, where nucleophilic attack by water or hydroxide ion is facilitated by general acid-base catalysis .

Wissenschaftliche Forschungsanwendungen

Butyl 5-fluoronicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of Butyl 5-fluoronicotinate involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butyl nicotinate: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-fluoronicotinic acid: The parent acid form, without the butyl ester group.

Ethyl 5-fluoronicotinate: Similar structure but with an ethyl ester group instead of butyl.

Uniqueness

Butyl 5-fluoronicotinate is unique due to the presence of both the fluorine atom and the butyl ester group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the butyl ester group influences its solubility and membrane permeability, making it a versatile compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.